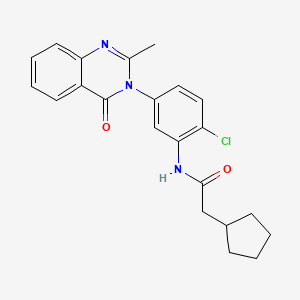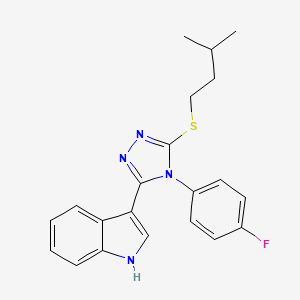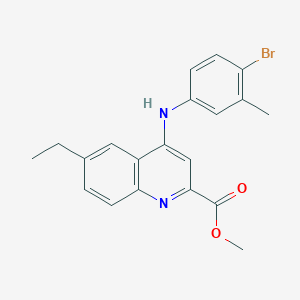![molecular formula C21H25FN2O5S2 B2813031 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-18-9](/img/structure/B2813031.png)
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a tosyl group, and a spiro[4.5]decane structure . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core, which is a type of spirocyclic compound. Spirocyclic compounds are characterized by two or more rings that share a single atom, in this case, an oxygen atom . The compound also contains a 4-fluoro-2-methylphenyl sulfonyl group and a tosyl group attached to the spirocyclic core .科学的研究の応用
Synthesis and Structure-Activity Relationship
A series of novel derivatives of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has been synthesized to explore their anticonvulsant activities. These studies aim to understand the structure–activity relationship for anticonvulsant efficacy, comparing compounds with variations in chemical structures to identify those with significant protective effects against seizures. This research has highlighted the potential of these compounds in developing new anticonvulsant drugs, indicating the importance of specific structural features for their pharmacological activity (Madaiah et al., 2012).
Fuel Cell Applications
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, including derivatives of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has demonstrated promising applications in fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use as proton exchange membranes in fuel cell technologies. The studies emphasize the role of molecular structure in achieving optimal performance, showcasing the potential of these compounds in sustainable energy applications (Bae et al., 2009).
Synthetic Methodologies
A convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents has been developed, promising for producing important biologically active compounds. This research contributes to the field of synthetic organic chemistry by providing a novel pathway for generating spirocyclic compounds, potentially useful in various pharmaceutical applications (Ogurtsov et al., 2020).
Proton Exchange Membranes for Fuel Cells
Investigations into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes have revealed that sulfonated side-chain grafting units containing fluorophenyl groups, similar to 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, show high proton conductivity. These materials are characterized by their suitability as polyelectrolyte membrane materials for fuel cell applications, highlighting the importance of sulfonation and molecular architecture in achieving high performance (Kim et al., 2008).
Molecular Structure Analysis
The detailed study of the relative configuration of spiro[4.5]decanes, including 1,4-diazaspiro[4.5]decanes and oxazaspiro[4.5]decanes, has provided insights into their stereochemistry through NMR and other spectroscopic methods. This research underscores the complexity of spirocyclic compounds' structural analysis and their relevance in understanding the properties and reactivities of these molecules (Guerrero-Alvarez et al., 2004).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and potential applications in various fields. Given its complex structure, it could serve as a useful starting point for the development of new compounds with unique properties .
特性
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S2/c1-16-3-6-19(7-4-16)30(25,26)24-13-14-29-21(24)9-11-23(12-10-21)31(27,28)20-8-5-18(22)15-17(20)2/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDWGPBXFGFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2812950.png)




![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)
![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)
